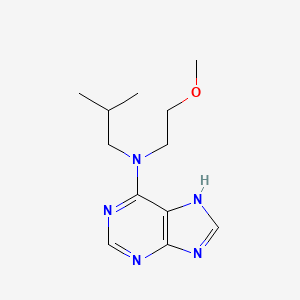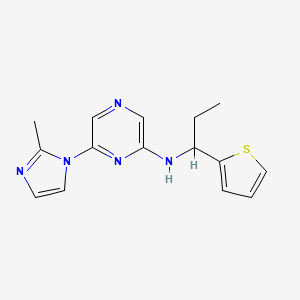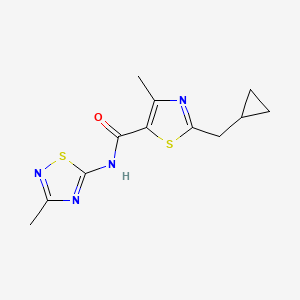
N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide, also known as CX546, is a potent and selective positive allosteric modulator of the AMPA receptor. It is a synthetic compound that has been extensively studied for its potential use in treating a variety of neurological disorders. In
作用機序
N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide acts as a positive allosteric modulator of the AMPA receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and memory formation. By binding to a specific site on the receptor, this compound enhances the activity of the receptor and increases the amount of glutamate released at the synapse, leading to improved synaptic transmission and enhanced cognitive function.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve cognitive function and memory in animal models, as well as enhance synaptic plasticity and long-term potentiation. It has also been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects.
実験室実験の利点と制限
One advantage of N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide is that it is a potent and selective positive allosteric modulator of the AMPA receptor, which makes it a valuable tool for studying the role of the AMPA receptor in synaptic plasticity and memory formation. However, one limitation is that it is a synthetic compound and may not accurately reflect the effects of endogenous compounds on the AMPA receptor.
将来の方向性
There are several future directions for research on N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide. One area of focus is the development of more potent and selective positive allosteric modulators of the AMPA receptor. Another area of focus is the investigation of the long-term effects of this compound on cognitive function and memory in animal models and humans. Additionally, the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia warrants further investigation.
合成法
The synthesis of N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide involves a multi-step process that includes the reaction of 2,6-dimethylphenol with cyclopentanone to form 2,6-dimethylcyclohexenone. This intermediate is then reacted with methylamine to form the corresponding imine, which is then reduced with sodium borohydride to give the amine. This amine is then reacted with 4-chloro-2,5-dimethoxybenzoyl chloride to form this compound.
科学的研究の応用
N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide has been extensively studied for its potential use in treating a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and memory in animal models and has been suggested as a potential treatment for cognitive impairment associated with aging and neurodegenerative diseases.
特性
IUPAC Name |
N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-12-6-7-16-14(10-12)15(11-13(2)21-16)17(23)22(3)19(18(20)24)8-4-5-9-19/h6-7,10-11H,4-5,8-9H2,1-3H3,(H2,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPKXUYYRYIJMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)N(C)C3(CCCC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)pyrido[2,3-d]pyrimidin-7-amine](/img/structure/B7631848.png)
![6-(2-Methylpropylsulfanyl)pyrido[2,3-b]pyrazine](/img/structure/B7631856.png)
![4-(4-Methylsulfonylphenyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7631873.png)
![4-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-6-pyrazol-1-ylpyrimidin-2-amine](/img/structure/B7631886.png)
![1-[2-(Cyclopropylmethoxy)-5-fluorophenyl]sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine](/img/structure/B7631888.png)
![3-fluoro-5-methyl-N-[2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B7631896.png)


![1-[[2-Methyl-4-(trifluoromethyl)phenyl]methyl]-3-(1,3-thiazol-2-ylmethyl)urea](/img/structure/B7631918.png)
![N-[1-(5-methoxy-1H-indole-2-carbonyl)piperidin-3-yl]-2-methylpropanamide](/img/structure/B7631922.png)
![Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate](/img/structure/B7631930.png)

![N,N-dimethyl-5-[(N-prop-2-enylanilino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7631948.png)
![N-[[1-(cyanomethyl)piperidin-4-yl]methyl]-2-fluoro-6-(trifluoromethyl)benzamide](/img/structure/B7631969.png)